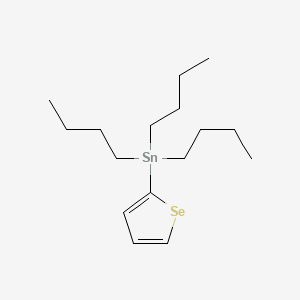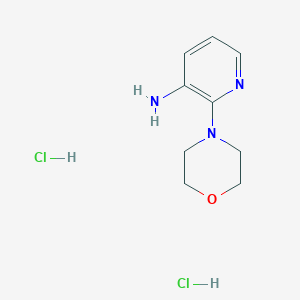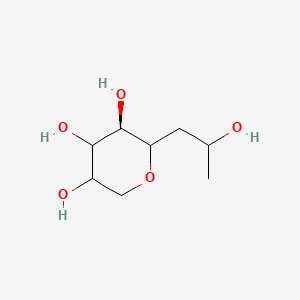
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol is a chemical compound that belongs to the class of oxane derivatives. This compound is characterized by the presence of a hydroxypropyl group attached to the oxane ring, along with three hydroxyl groups at positions 3, 4, and 5. The compound’s unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol typically involves the following steps:
Starting Material: The synthesis begins with a suitable oxane derivative.
Hydroxypropylation: The oxane derivative undergoes a hydroxypropylation reaction, where a hydroxypropyl group is introduced at the 2-position of the oxane ring. This step often requires the use of a hydroxypropylating agent under controlled conditions.
Hydroxylation: The final step involves the introduction of hydroxyl groups at positions 3, 4, and 5 of the oxane ring. This can be achieved through various hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydroxypropylation: Using catalysts to enhance the hydroxypropylation reaction.
Oxidative Hydroxylation: Employing oxidizing agents in a controlled environment to introduce hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form derivatives with fewer hydroxyl groups.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Such as thionyl chloride or phosphorus tribromide for substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Derivatives with fewer hydroxyl groups.
Substitution Products: Compounds with halides or amines replacing the hydroxyl groups.
Scientific Research Applications
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and interactions. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, triggering downstream signaling pathways.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol can be compared with other similar compounds, such as:
(3R)-2-(2-hydroxyethyl)oxane-3,4,5-triol: Differing by the length of the hydroxyalkyl chain.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-tetraol: Differing by the number of hydroxyl groups.
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-diol: Differing by the number of hydroxyl groups.
The uniqueness of this compound lies in its specific arrangement of hydroxyl groups and the hydroxypropyl chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H16O5 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
(3R)-2-(2-hydroxypropyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C8H16O5/c1-4(9)2-6-8(12)7(11)5(10)3-13-6/h4-12H,2-3H2,1H3/t4?,5?,6?,7?,8-/m0/s1 |
InChI Key |
KOGFZZYPPGQZFZ-WNBHMGEASA-N |
Isomeric SMILES |
CC(CC1[C@@H](C(C(CO1)O)O)O)O |
Canonical SMILES |
CC(CC1C(C(C(CO1)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


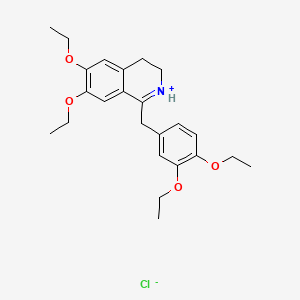
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![4-[4-(4-carboxyphenyl)-3-[(4-methylphenyl)diazenyl]phenyl]benzoic acid](/img/structure/B11927394.png)
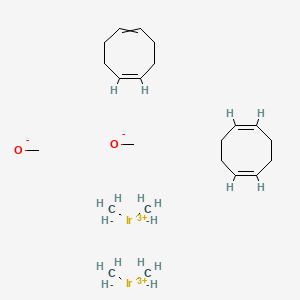
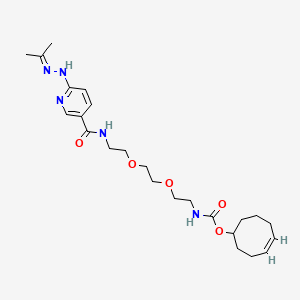
![oxan-4-ylmethyl (2S)-2-[(1-hydroxy-7-methyl-3H-2,1-benzoxaborole-6-carbonyl)amino]-3-methylbutanoate](/img/structure/B11927422.png)
![3-[2-[(4aR,7aR)-3,4a,5,6,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-4-yl]-4-(5-chloropyridin-3-yl)-3-[(4-methylcyclohexyl)methyl]imidazo[4,5-c]pyridin-6-yl]-1,2,4-oxadiazolidin-5-one](/img/structure/B11927429.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

![N-[(2S,4R)-2-[3-(3,5-dimethylimidazol-4-yl)-1H-1,2,4-triazol-5-yl]oxan-4-yl]-N-methyl-3-(trifluoromethyl)benzamide](/img/structure/B11927444.png)
![3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)
